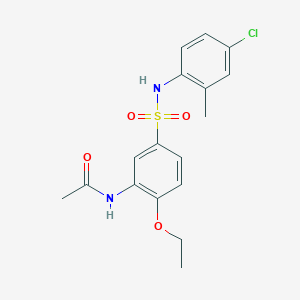
N-(1,1,2,2-Tetramethylpropyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,2,2-Tetramethylpropyl)formamide, also known as TMPF, is a chemical compound with the molecular formula C8H17NO. It is widely used in scientific research as a solvent and a reagent in organic synthesis. TMPF is a colorless liquid with a characteristic odor, and it is soluble in water, ethanol, and other organic solvents.
Mechanism of Action
The mechanism of action of N-(1,1,2,2-Tetramethylpropyl)formamide is not well understood. It is believed to act as a polar aprotic solvent, which can solvate and stabilize reactive intermediates during organic reactions. N-(1,1,2,2-Tetramethylpropyl)formamide can also act as a hydrogen bond acceptor, which can facilitate proton transfer reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(1,1,2,2-Tetramethylpropyl)formamide. However, it has been shown to be non-toxic and non-irritating to skin and eyes. N-(1,1,2,2-Tetramethylpropyl)formamide is not expected to have any significant effects on human health or the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,1,2,2-Tetramethylpropyl)formamide is its low toxicity and low environmental impact. It is also a relatively inexpensive solvent compared to other alternatives. However, N-(1,1,2,2-Tetramethylpropyl)formamide has some limitations, such as its low boiling point (80°C) and its limited solubility for some compounds. In addition, N-(1,1,2,2-Tetramethylpropyl)formamide can react with some reagents and catalysts, which can affect the outcome of organic reactions.
Future Directions
There are several future directions for the use of N-(1,1,2,2-Tetramethylpropyl)formamide in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a reagent in the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and antibiotics. Another potential application is in the development of new materials, such as polymers and nanoparticles. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a stabilizer in the synthesis of these materials. Finally, N-(1,1,2,2-Tetramethylpropyl)formamide can be used in the development of new organic reactions and reaction conditions, which can lead to the discovery of new chemical transformations.
Synthesis Methods
N-(1,1,2,2-Tetramethylpropyl)formamide can be synthesized by reacting N,N-dimethylformamide (DMF) with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce N-(1,1,2,2-Tetramethylpropyl)formamide. The yield of N-(1,1,2,2-Tetramethylpropyl)formamide can be improved by using a higher concentration of TMCD and a lower temperature.
Scientific Research Applications
N-(1,1,2,2-Tetramethylpropyl)formamide is commonly used as a solvent and a reagent in organic synthesis. It can be used as a substitute for toxic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). N-(1,1,2,2-Tetramethylpropyl)formamide has been shown to be an effective solvent for a variety of organic reactions, including Grignard reactions, Friedel-Crafts reactions, and Suzuki-Miyaura cross-coupling reactions. N-(1,1,2,2-Tetramethylpropyl)formamide has also been used as a reagent in the synthesis of various compounds, such as β-lactams, β-amino acids, and quinolines.
properties
IUPAC Name |
N-(2,3,3-trimethylbutan-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKUIJCVVCFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,3-trimethylbutan-2-yl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

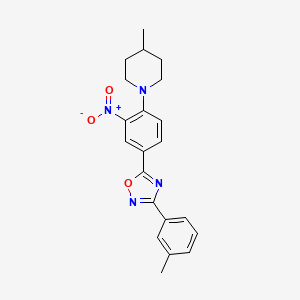
![4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7684020.png)

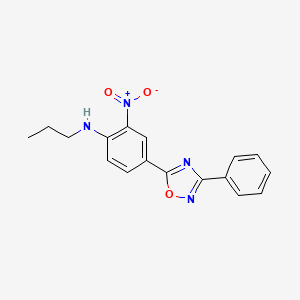
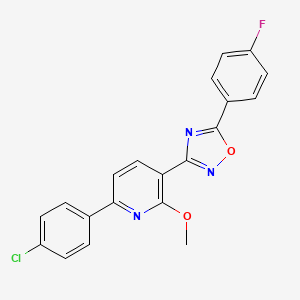
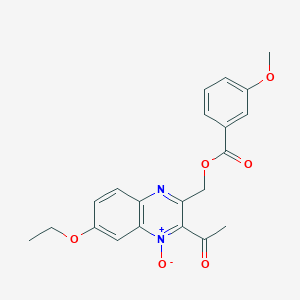

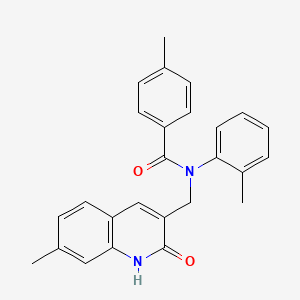
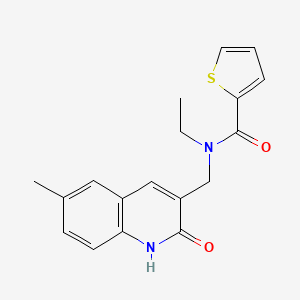


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
